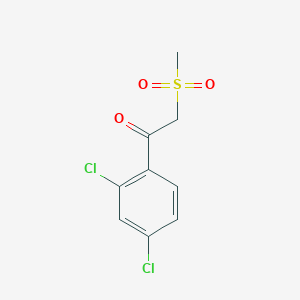
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (DCMSE) is an organic compound used in a variety of scientific applications. It is a colorless, flammable liquid with a pungent odor, and is used for its reactivity with a variety of organic compounds. DCMSE is a versatile reagent with a wide range of applications in both organic synthesis and scientific research. It is an important intermediate in the production of pharmaceuticals and other chemicals, and is also used in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Occupational Health and Environmental Toxicology
Research has shown that chlorinated aliphatic solvents, which share structural similarities with "1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone," are associated with various adverse health effects due to occupational exposure. These include central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Studies emphasize the need for prospective biomarker studies to understand the impact of solvent exposure on health better (Ruder, 2006).
Endocrine Disruption and Mitochondrial Effects
DDT and its metabolites, structurally related chlorinated compounds, act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems. Research highlights the significance of these compounds' interaction with nuclear receptors and their impact on mitochondrial function, proposing a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Environmental Remediation
The enzymatic approach has been explored for the remediation of various organic pollutants, including chlorinated compounds, in industrial wastewater. Enzymes, in the presence of redox mediators, have shown potential in enhancing the degradation efficiency of recalcitrant compounds, suggesting a promising avenue for the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Biodegradation of Persistent Herbicides
Herbicides based on 2,4-D, a chlorinated compound, have been extensively used in agriculture, leading to environmental concerns due to their persistence and potential for bioaccumulation. Research on microbial biodegradation has highlighted the role of microorganisms in degrading such compounds, underlining the importance of understanding microbial interactions with persistent pollutants for environmental management (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFKDUWSSTTXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

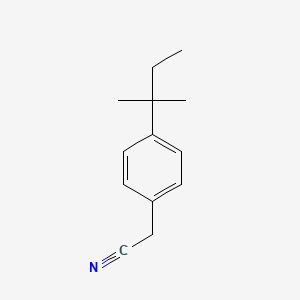
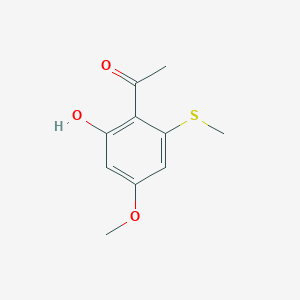
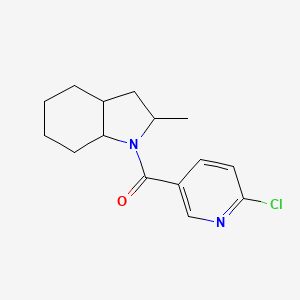
![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)


![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)
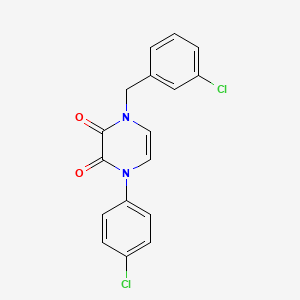
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
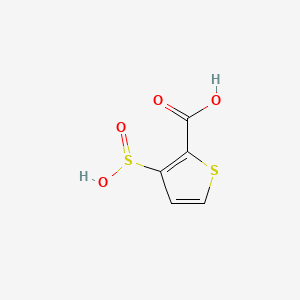
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)